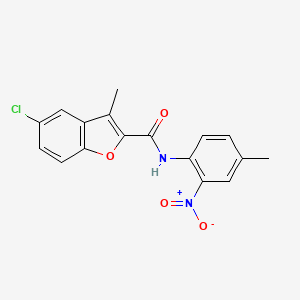![molecular formula C11H18Cl3N3OS B5216423 N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5216423.png)
N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide, commonly known as AZT, is a chemical compound that has been widely studied for its potential applications in scientific research.
作用机制
The mechanism of action of AZT is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. Studies have shown that AZT can inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation. AZT has also been shown to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in metabolism and inflammation.
Biochemical and Physiological Effects
AZT has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. Studies have also shown that AZT can improve glucose metabolism and insulin sensitivity, and reduce lipid accumulation in the liver.
实验室实验的优点和局限性
One of the advantages of using AZT in lab experiments is its relatively low cost and easy availability. However, AZT has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the study of AZT. One area of research is the development of new drugs based on the AZT scaffold. Another area of research is the investigation of the potential neuroprotective effects of AZT in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of AZT and its potential applications in cancer research and drug discovery.
Conclusion
In conclusion, AZT is a chemical compound that has been widely studied for its potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of AZT in various scientific research fields.
合成方法
AZT can be synthesized through a multi-step process that involves the reaction of 2,2,2-trichloroethyl chloroformate with azepan-1-amine, followed by reaction with thiourea and acetic anhydride. The final product is obtained through recrystallization and purification.
科学研究应用
AZT has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, AZT has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, AZT has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases. In drug discovery, AZT has been used as a scaffold for the development of new drugs.
属性
IUPAC Name |
N-[1-(azepane-1-carbothioylamino)-2,2,2-trichloroethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Cl3N3OS/c1-8(18)15-9(11(12,13)14)16-10(19)17-6-4-2-3-5-7-17/h9H,2-7H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGJQSOCXGUEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)N1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5216345.png)

![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216367.png)

![N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
![N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5216384.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)
![N-methyl-2-phenyl-N-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methyl]ethanamine](/img/structure/B5216393.png)
![2-(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetamide](/img/structure/B5216410.png)




